4-[(3R)-3-methylmorpholin-4-yl]-6-[(2R)-2-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyridin-2-one
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Overview
Description
4-[(3R)-3-methylmorpholin-4-yl]-6-[(2R)-2-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyridin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a morpholine ring, a piperidine ring, and a dihydropyridinone core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3R)-3-methylmorpholin-4-yl]-6-[(2R)-2-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyridin-2-one typically involves multiple steps, including the formation of the morpholine and piperidine rings, followed by their integration into the dihydropyridinone core. Common reagents used in these reactions include trifluoromethylating agents, morpholine derivatives, and piperidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3R)-3-methylmorpholin-4-yl]-6-[(2R)-2-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
4-[(3R)-3-methylmorpholin-4-yl]-6-[(2R)-2-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3R)-3-methylmorpholin-4-yl]-6-[(2R)-2-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- Vanillin acetate
Uniqueness
4-[(3R)-3-methylmorpholin-4-yl]-6-[(2R)-2-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyridin-2-one is unique due to its combination of a morpholine ring, a piperidine ring, and a dihydropyridinone core. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
CAS No. |
2126737-28-6 |
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Molecular Formula |
C16H22F3N3O2 |
Molecular Weight |
345.36 g/mol |
IUPAC Name |
4-[(3R)-3-methylmorpholin-4-yl]-6-[(2R)-2-(trifluoromethyl)piperidin-1-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C16H22F3N3O2/c1-11-10-24-7-6-21(11)12-8-14(20-15(23)9-12)22-5-3-2-4-13(22)16(17,18)19/h8-9,11,13H,2-7,10H2,1H3,(H,20,23)/t11-,13-/m1/s1 |
InChI Key |
IARAUFAUVKBTEM-DGCLKSJQSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=CC(=O)NC(=C2)N3CCCC[C@@H]3C(F)(F)F |
Canonical SMILES |
CC1COCCN1C2=CC(=O)NC(=C2)N3CCCCC3C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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